
ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with an ethyl ester group at the 5-position, a chlorine atom at the 4-position, and a propyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group at the 5-position is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.
Alkylation: Finally, the nitrogen atom at the 1-position is alkylated with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Ethyl 4-amino-1-propyl-1H-pyrazole-5-carboxylate, ethyl 4-thio-1-propyl-1H-pyrazole-5-carboxylate.
Reduction: Ethyl 4-chloro-1-propyl-1H-pyrazole-5-methanol.
Oxidation: Ethyl 4-chloro-1-carboxypropyl-1H-pyrazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine atom and ester group can influence its binding affinity and specificity for molecular targets. The propyl group may affect its lipophilicity and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives:
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a propyl group, leading to different physicochemical properties.
Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate: Bromine instead of chlorine, which can affect reactivity and biological activity.
Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate: Ester group at the 3-position instead of the 5-position, resulting in different chemical behavior.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-2-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEWLBCOAZONDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
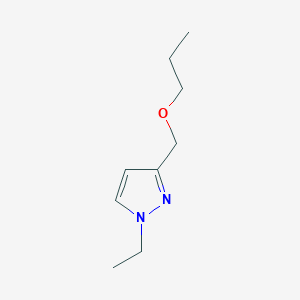




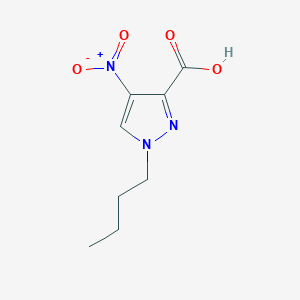
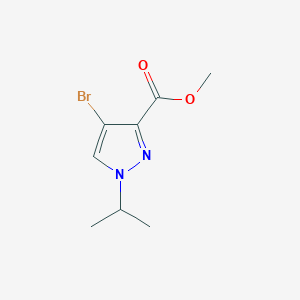


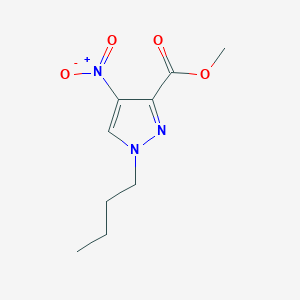
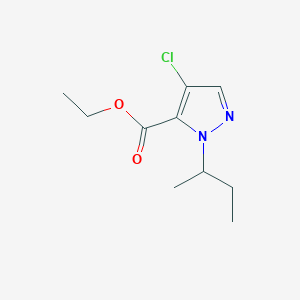

![5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037145.png)
![methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037153.png)
